{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride
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Overview
Description
“{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride” is a chemical compound with the CAS Number: 2126162-05-6 . It has a molecular weight of 284.14 . The IUPAC name for this compound is [1-(difluoromethyl)-1H-benzimidazol-2-yl]-N-methylmethanamine dihydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11F2N3.2ClH/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12;;/h2-5,10,13H,6H2,1H3;2*1H
. This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.14 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Compounds with benzimidazole structures, similar to the one , have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrated good antibacterial activity against several bacterial strains and exhibited cytotoxic activities in vitro. These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).
Metal Complexes and Anticancer Properties
Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized with potential anticancer applications. The structures of these complexes were elucidated using various physico-chemical techniques, and they showed activity against different cancer cell lines comparable to cisplatin, a well-known chemotherapy drug (Ghani & Mansour, 2011).
Organic Light-Emitting Diodes (OLEDs)
Bipolar molecules containing both hole-transporting and electron-transporting moieties, including benzimidazole, have been developed for use in organic light-emitting diodes (OLEDs). These materials exhibited excellent thermal stability and good solubility, making them suitable for solution-processed phosphorescent OLEDs with improved performance (Ge et al., 2008).
Synthesis of Enzymatic Substrates
Efficient peptide coupling methods have been explored for conjugating carboxylic acids with methyl ester amino acids hydrochloride, facilitating the synthesis of various substituted amino acid derivatives. This technique has been applied to synthesize important enzymatic substrates, highlighting the compound's utility in biochemistry and enzymology (Brunel et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
It is known that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Pharmacokinetics
It is known that pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Action Environment
It is known that fluoroform, a by-product of teflon manufacture with little current synthetic value, is the most attractive reagent for difluoromethylation reactions .
Properties
IUPAC Name |
1-[1-(difluoromethyl)benzimidazol-2-yl]-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3.2ClH/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12;;/h2-5,10,13H,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBITRFORADRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1C(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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